Physicochemical Properties of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate
Physicochemical Properties of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate
The following technical guide details the physicochemical profile, synthesis, and characterization of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate .
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]
Introduction: Identity & Structural Significance[3][4]
Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a specialized heterocyclic carboxylate salt.[1][2] While it shares the same molecular formula and core moieties as the key intermediate for the insomnia drug Suvorexant (Belsomra®), it is a distinct structural isomer .
-
Suvorexant Intermediate: 5-methyl-2-(2H-1,2,3 -triazol-2-yl)benzoic acid.[1][2][3][4][5]
-
Topic Compound: 5-methyl-2-(4H-1,2,4 -triazol-4-yl)benzoic acid (Sodium Salt).[1][2]
This specific 1,2,4-triazol-4-yl isomer is of significant interest in medicinal chemistry as a bioisostere for structure-activity relationship (SAR) studies and as a potential process impurity standard in the synthesis of triazole-containing APIs.[1][2] The sodium salt form is engineered to enhance aqueous solubility, facilitating its use in aqueous reaction media and biological assays.
Chemical Identity
| Property | Detail |
| Systematic Name | Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate |
| Free Acid CAS | Not widely indexed (Research Grade); Analogous to 1,2,3-isomer CAS 1149352-55-5 |
| Molecular Formula | C₁₀H₈N₃O₂Na |
| Molecular Weight | 225.18 g/mol (Salt); 203.19 g/mol (Free Acid) |
| Core Moiety | 4-Aryl-1,2,4-triazole linked at N4 |
Physicochemical Profile
The transition from the free acid to the sodium salt dramatically alters the physicochemical landscape of the molecule, primarily driving improvements in solubility and dissolution kinetics.
Key Properties Table[2][14]
| Parameter | Value / Characteristic | Technical Insight |
| Appearance | White to off-white crystalline solid | High lattice energy typical of benzoate salts.[1][2] |
| Solubility (Water) | > 50 mg/mL (Estimated) | The ionic carboxylate headgroup disrupts the crystal lattice, allowing rapid hydration. |
| Solubility (Organics) | Low in DCM, Hexane; Moderate in MeOH | Salt formation reduces lipophilicity (LogP), limiting solubility in non-polar solvents. |
| pKa (Conjugate Acid) | ~3.8 – 4.2 (Benzoic acid COOH) | The 1,2,4-triazole ring at the ortho position exerts a mild electron-withdrawing effect, slightly lowering the pKa compared to 3-methylbenzoic acid.[1] |
| Hygroscopicity | Moderate | Benzoate salts can form hydrates (hemi- or monohydrate) upon exposure to >60% RH.[1][2] |
| Melting Point | > 250°C (Decomposition) | Typical for sodium salts; the free acid likely melts ~180–200°C. |
Structural Stability & Reactivity[1][2]
-
Triazole Ring Stability: The 4H-1,2,4-triazole ring is chemically robust. Unlike the 1H-isomer, the N4-linkage prevents annular tautomerism, locking the conformation.[1][2]
-
Hydrolysis Resistance: The C-N bond connecting the phenyl ring to the triazole nitrogen (N4) is highly resistant to hydrolysis under standard acidic or basic conditions, making it a stable scaffold for drug design.
Synthesis & Manufacturing Logic
The synthesis of the 1,2,4-triazol-4-yl isomer differs fundamentally from the 1,2,3-triazole isomer used in Suvorexant.[1][2] While the 1,2,3-isomer is typically made via copper-catalyzed coupling of an aryl halide and triazole, the 1,2,4-N4-isomer is best constructed de novo from the aniline precursor to ensure regioselectivity.[1][2]
Mechanistic Pathway
The preferred route involves the reaction of 2-amino-5-methylbenzoic acid with 1,2-diformylhydrazine (or hydrazine + formic acid), followed by salt formation.[1][2]
Figure 1: Synthetic pathway for the construction of the N4-linked triazole core and subsequent salt formation.
Protocol: Synthesis of the Sodium Salt
Note: This protocol is a standardized adaptation for research scale (1-10g).
-
Cyclization (Free Acid Formation):
-
Charge a reaction vessel with 2-amino-5-methylbenzoic acid (1.0 eq) and 1,2-diformylhydrazine (1.2 eq).
-
Add Triethylamine (catalytic) and suspend in neat 1,2-dichlorobenzene or high-boiling solvent.[1][2]
-
Heat to reflux (approx. 160-180°C) with a Dean-Stark trap to remove water.[1][2] Critical Step: Water removal drives the equilibrium toward the triazole ring closure.[1]
-
Monitor via HPLC until the aniline peak disappears.
-
Cool to room temperature.[2] The product often precipitates. Filter and wash with hexanes.[2]
-
-
Salt Formation:
-
Suspend the isolated free acid in Methanol (10 volumes).
-
Add Sodium Methoxide (1.05 eq, 25% in MeOH) dropwise at 0-5°C.
-
Stir for 1 hour. The solution should become clear, then the sodium salt may precipitate or require anti-solvent (Isopropanol/Ether).
-
Filter the white solid and dry under vacuum at 50°C.
-
Analytical Characterization
To validate the identity of this specific isomer (distinguishing it from the Suvorexant intermediate), NMR and IR spectroscopy are critical.
1H-NMR Signature (DMSO-d6)[1][2]
-
Triazole Protons: The 4H-1,2,4-triazole ring is symmetric.[1] You will typically observe a singlet integrating to 2 protons around 8.5 - 9.0 ppm (representing the C3 and C5 protons).[1][2]
-
Aromatic Region: Three protons corresponding to the 1,2,4-substituted benzene ring.
Infrared (IR) Spectroscopy[1][2][4][14]
-
Carboxylate (COO-): Strong asymmetric stretch at 1550-1610 cm⁻¹ and symmetric stretch at 1400 cm⁻¹ .[1][2]
-
Triazole C=N: Distinct stretch around 1500-1530 cm⁻¹ .[1][2]
Applications in Drug Development[1][3][14]
Impurity Reference Standard
In the manufacture of Suvorexant, if 1,2,4-triazole is present as a contaminant in the 1,2,3-triazole raw material, this compound can form as a "Regio-Isomeric Impurity."
-
Action: Use this sodium salt as a qualified standard to calibrate HPLC methods for impurity quantification (Limit of Quantitation usually < 0.05%).
Bioisosteric Replacement
Medicinal chemists often swap 1,2,3-triazoles with 1,2,4-triazoles to modulate:
-
Metabolic Stability: The 1,2,4-isomer often has a different CYP450 metabolic profile.
-
Hydrogen Bonding: The N4-linked triazole presents different H-bond acceptor vectors (N1/N2) compared to the 1,2,3-triazole (N2/N3), potentially altering binding affinity to Orexin receptors.[1][2]
Figure 2: Primary application domains in pharmaceutical R&D.
References
-
Suvorexant Structural Context
-
Cox, C. D., et al. (2010).[5] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1][2] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link[1][2]
-
- Triazole Synthesis Methodology: Ainsworth, C., et al. (1955). "The Reaction of Orthoesters with Hydrazines. Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 77(3), 621–624. (Foundational chemistry for N4-aryl triazole construction).
-
Impurity Profiling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suvorexant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US10098892B2 - Solid dosage formulations of an orexin receptor antagonist - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
